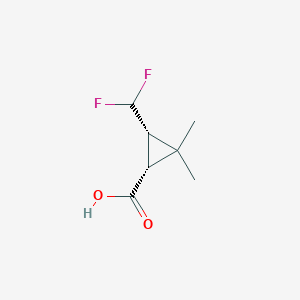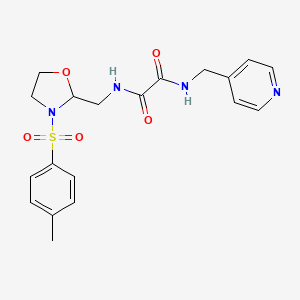
N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an oxalamide derivative that has been synthesized using a specific method, which will be discussed in detail below. The aim of
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed N-Arylation
N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process demonstrates excellent chemoselectivity between aryl iodides and bromides and tolerates a wide range of functional groups. The versatility in the formation of diverse N-arylation products highlights the potential of oxalamide derivatives in facilitating complex organic synthesis and modifications under mild conditions (Bhunia, De, & Ma, 2022).
Fluorescent Sensing
A novel fluorescent dye based on the pyridin-2-ylmethyl moiety has been synthesized and investigated for the detection of small inorganic cations (e.g., lithium, sodium, barium, magnesium, calcium, and zinc) in highly polar solvents. The electron transfer mechanism within this compound, which is altered upon complexation with cations, underscores its potential as a sensitive sensor for the fluorescent detection of various metal ions. This could have significant implications for bioanalytical applications, environmental monitoring, and the study of metal ion interactions in biological systems (Mac et al., 2010).
Ligand Efficiency in Metal Complexation
Research into N,O-hybrid diamide ligands with N-heterocyclic skeletons, such as pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone), has shown promise in the selective separation of actinides over lanthanides in highly acidic solutions. This is crucial for nuclear waste management and the recycling of rare earth elements. The work provides experimental insights into designing more efficient ligands for trivalent actinide separation by adjusting the N-heterocyclic cores, pointing towards applications in radiochemistry and sustainable materials processing (Meng et al., 2021).
Catalysis and Synthesis
The use of N-heterocyclic carbene NNC-pincer ligands in ruthenium complexes has been explored for catalytic properties, especially in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This research underscores the potential of such compounds in catalytic synthesis, providing a pathway to more efficient and selective chemical transformations. It demonstrates the utility of these compounds in organic synthesis, particularly in the development of new catalytic processes that are crucial for pharmaceuticals, agrochemicals, and materials science (Mejuto et al., 2015).
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-2-4-16(5-3-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-6-8-20-9-7-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKCNJNHYEMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)

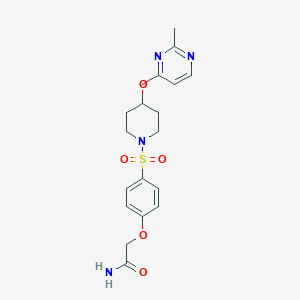
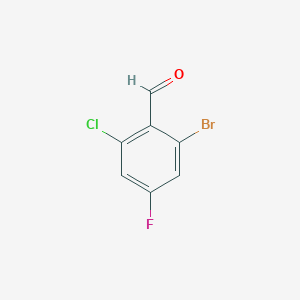

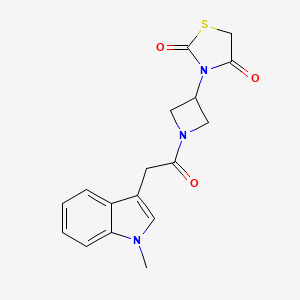
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)
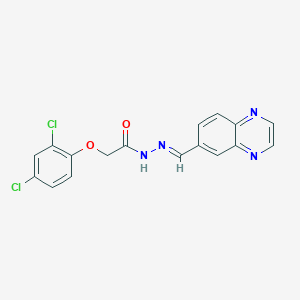
![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2467054.png)
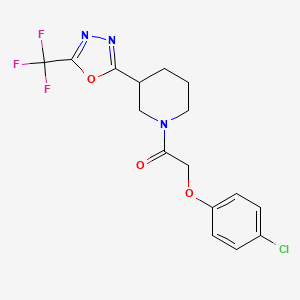
![1-piperidino-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2467057.png)

